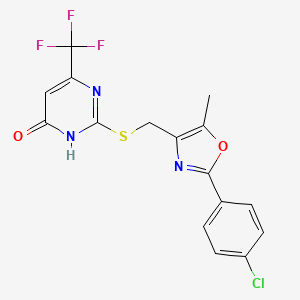

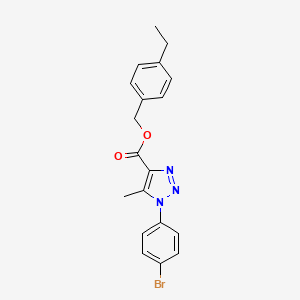

![molecular formula C12H15NO2S B2842961 tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate CAS No. 889451-78-9](/img/structure/B2842961.png)

tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” is a chemical compound with the molecular formula C12H15NO2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 237.32 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications

Catalytic Applications

- The compound has been explored in the context of rhodium-catalyzed enantioselective additions, indicating its utility in asymmetric synthesis and organic transformations (Storgaard & Ellman, 2009).

Synthesis and Reactions

- It has been used in lithiation reactions, showcasing its role in the synthesis of functionalized carbamates and subsequent chemical transformations (Ortiz, Guijarro, & Yus, 1999).

- The compound is utilized in the synthesis of alpha-substituted gamma- and delta-lactones, highlighting its importance in the generation of diverse organic molecules (Crich & Rahaman, 2009).

Vibrational Frequency Analysis and Molecular Studies

- Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into its molecular structure and properties (Sert et al., 2014).

Use in Organic Synthesis

- It serves as a building block in organic synthesis, particularly in the preparation of N-(Boc) nitrone equivalents, which are crucial intermediates in various chemical reactions (Guinchard, Vallée, & Denis, 2005).

Crystal Structure Analysis

- The compound's isomorphous crystal structures have been examined, focusing on hydrogen and halogen bonds, which are vital for understanding its interaction in crystalline form (Baillargeon et al., 2017).

Mechanism of Action

The mechanism of action of “tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate” is not specified in the sources I found. The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies .

properties

IUPAC Name |

tert-butyl N-(3-thiophen-2-ylprop-2-ynyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)13-8-4-6-10-7-5-9-16-10/h5,7,9H,8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMUGWYNEQYPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

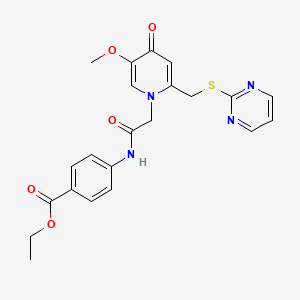

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

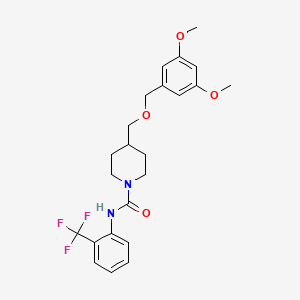

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)

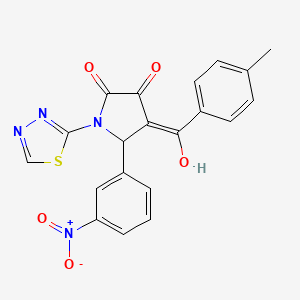

![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)